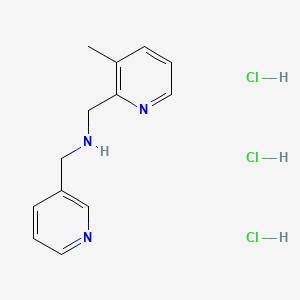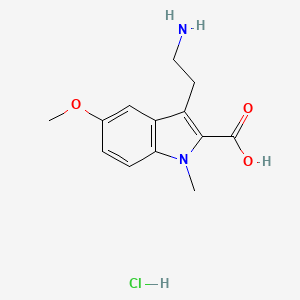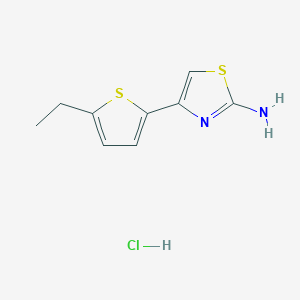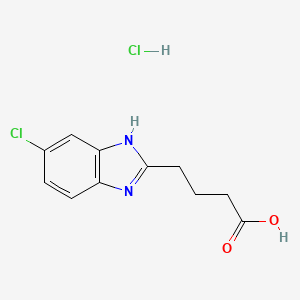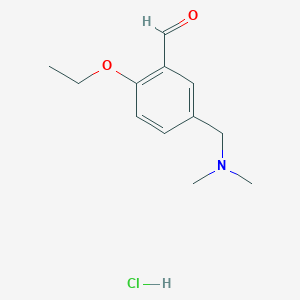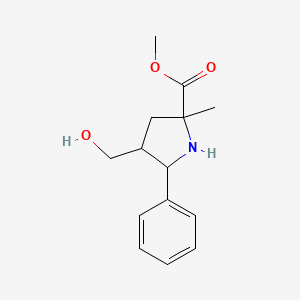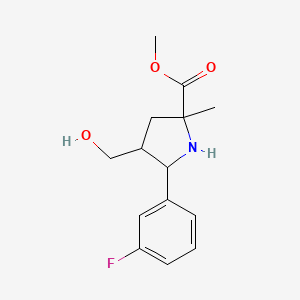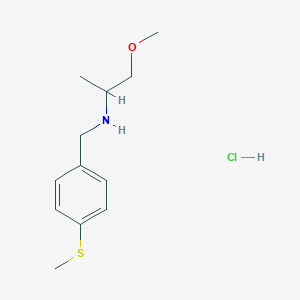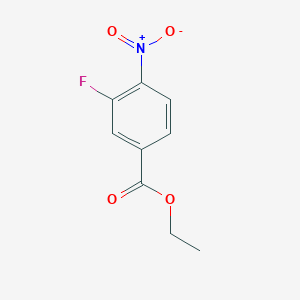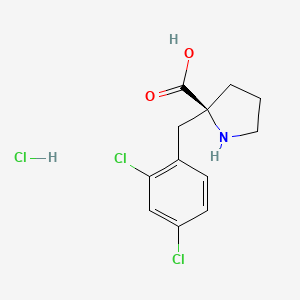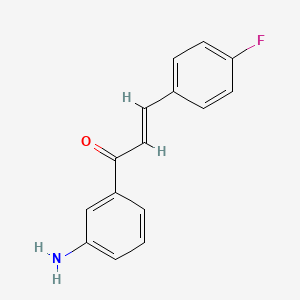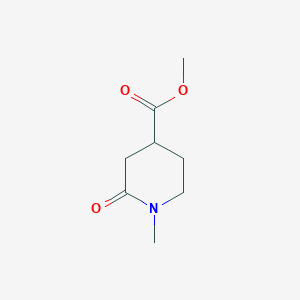![molecular formula C16H27NO2 B1389097 N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine CAS No. 1040680-87-2](/img/structure/B1389097.png)
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine
Descripción general
Descripción
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine (IPMA) is an amine compound that is used in a variety of scientific research applications. It is a versatile compound that has unique properties that can be exploited for a range of applications, such as organic synthesis, pharmaceuticals, and biochemistry. IPMA is a relatively small molecule with a molecular weight of 215.3 g/mol and a melting point of 77 °C. It is a colorless, odorless, and non-toxic compound that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has a wide range of applications in scientific research. It is a versatile compound that can be used in organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of a variety of compounds, such as peptides, nucleotides, and antibiotics. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. In biochemistry, N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has been used in the synthesis of enzymes and other proteins, as well as in the study of enzyme mechanisms and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine is not fully understood. However, it is believed to be a reversible inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to decreased production of prostaglandins, which are important mediators of inflammation. In addition, N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has been shown to inhibit the activity of other enzymes, such as phosphatases, kinases, and proteases, which are involved in a variety of cellular processes.
Efectos Bioquímicos Y Fisiológicos
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. It has also been shown to reduce cholesterol levels and improve cardiovascular health. In addition, N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has been shown to reduce the risk of stroke and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has several advantages when used in laboratory experiments. It is a non-toxic compound that is soluble in water and organic solvents, making it easy to handle and store. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine has some limitations, such as its low solubility in some solvents and its relatively low molecular weight.
Direcciones Futuras
Despite its wide range of applications, N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine still has potential for further development. Some potential future directions for N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine include:
1. Synthesis of new compounds using N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine as a starting material.
2. Development of new methods for synthesizing N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine.
3. Investigation of the effects of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine on other enzymes and proteins.
4. Exploration of the mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine.
5. Development of new pharmaceuticals using N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine as an active ingredient.
6. Investigation of the effects of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine on other biochemical and physiological processes.
7. Investigation of the effects of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine on cancer and other diseases.
8. Exploration of the potential applications of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine in biotechnology and nanotechnology.
9. Investigation of the effects of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine on the environment.
10. Development of new methods for detecting and quantifying N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(4-propan-2-ylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13(2)15-6-8-16(9-7-15)19-14(3)12-17-10-5-11-18-4/h6-9,13-14,17H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCJWYHMCPKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)
